
3-Benzyl-1,2,4-trioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1,2,4-trioxolane is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. It is a cyclic peroxide that has been found to exhibit antimalarial, anticancer, and anti-inflammatory properties.
Scientific Research Applications
3-Benzyl-1,2,4-trioxolane has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit strong antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Additionally, it has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mechanism Of Action
The mechanism of action of 3-Benzyl-1,2,4-trioxolane is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) within cells. These ROS can cause oxidative damage to cellular components, leading to apoptosis in cancer cells and the death of malaria parasites.
Biochemical And Physiological Effects
Studies have shown that 3-Benzyl-1,2,4-trioxolane can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the growth of malaria parasites by disrupting their metabolic processes. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One advantage of 3-Benzyl-1,2,4-trioxolane is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, its broad range of potential therapeutic applications makes it a versatile compound for research. However, one limitation is its potential toxicity, which must be carefully monitored in laboratory experiments.
Future Directions
There are several potential future directions for research on 3-Benzyl-1,2,4-trioxolane. One area of interest is its potential as a treatment for other parasitic diseases, such as leishmaniasis and trypanosomiasis. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective derivatives of the compound. Finally, studies on the pharmacokinetics and toxicity of 3-Benzyl-1,2,4-trioxolane will be important for its eventual use as a therapeutic agent.
Synthesis Methods
The synthesis of 3-Benzyl-1,2,4-trioxolane involves the reaction of benzaldehyde with hydrogen peroxide in the presence of acetic acid. The reaction is typically carried out at room temperature and the product is isolated through a series of purification steps, including recrystallization and column chromatography.
properties
CAS RN |
121809-52-7 |
|---|---|
Product Name |
3-Benzyl-1,2,4-trioxolane |
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
3-benzyl-1,2,4-trioxolane |
InChI |
InChI=1S/C9H10O3/c1-2-4-8(5-3-1)6-9-10-7-11-12-9/h1-5,9H,6-7H2 |
InChI Key |
DVNPKYOZAQMNJW-UHFFFAOYSA-N |
SMILES |
C1OC(OO1)CC2=CC=CC=C2 |
Canonical SMILES |
C1OC(OO1)CC2=CC=CC=C2 |
synonyms |
allylbenzene ozonide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



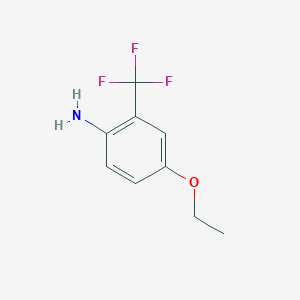
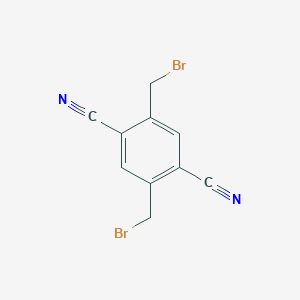

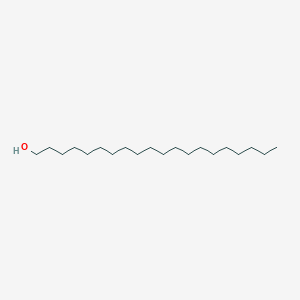
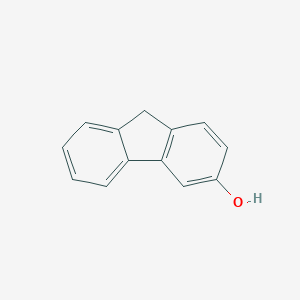
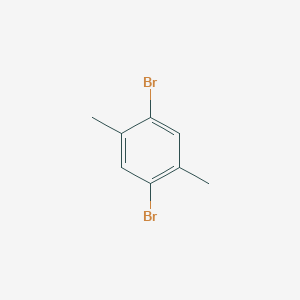

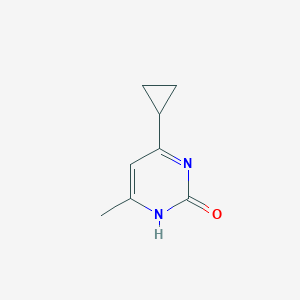

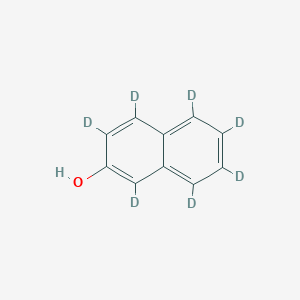
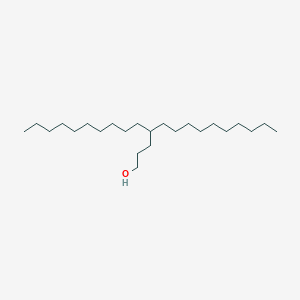
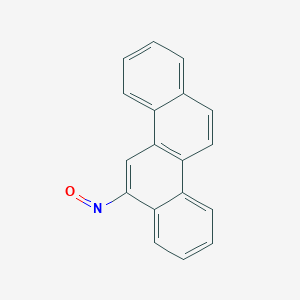
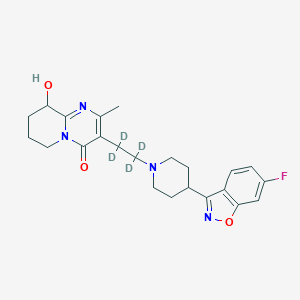
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 2,3-dimethyl-(9CI)](/img/structure/B47712.png)